- Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation, ChemMedChem, 2022, 17(16),
Cas no 89532-73-0 (3-pyrazol-1-ylpropanoic acid)
3-pyrazol-1-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-Pyrazol-1-yl)propanoic acid
- 3-(1-Pyrazolyl)propionic Acid
- 1H-Pyrazole-1-propanoic acid
- 3-Pyrazol-1-yl-propionic acid
- 3-pyrazolylpropanoic acid
- 3-pyrazol-1-ylpropanoic acid
- 1H-Pyrazole-1-propanoicacid
- 1H-Pyrazole-1-propionic acid
- 3-(N-pyrazolyl)propionic acid
- 3-(1-Pyrazolyl)-propionic Acid
- QSTMEFBMAAWLLV-UHFFFAOYSA-N
- KM2847
- STK256632
- SBB047343
- BBL015777
- 2350AF
- CS
- Pyrazole-1-propionic acid (7CI)
- 3-(Pyrazol-1-yl)propionic acid
- F2130-0207
- 3-(1-Pyrazolyl)propionicAcid
- Z220346786
- DB-078438
- CHEMBL281127
- CS-W004012
- 89532-73-0
- DTXSID90360246
- AKOS000263941
- MFCD01822327
- 3-(pyrazol-1-yl)propanoic acid
- ALBB-004381
- BS-13202
- SY014172
- SCHEMBL4663218
- EN300-25986
- AB92491
-
- MDL: MFCD01822327
- Inchi: 1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10)
- InChI Key: QSTMEFBMAAWLLV-UHFFFAOYSA-N
- SMILES: O=C(CCN1C=CC=N1)O
Computed Properties
- Exact Mass: 140.05900
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- Surface Charge: 0
- XLogP3: -0.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 312.8±25.0 °C at 760 mmHg
- Flash Point: 143℃
- Refractive Index: 1.571
- PSA: 55.12000
- LogP: 0.35780
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-pyrazol-1-ylpropanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-pyrazol-1-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028328-1g |
3-Pyrazol-1-yl-propionic acid |
89532-73-0 | 95% | 1g |
£69.00 | 2022-03-01 | |
| Fluorochem | 028328-5g |
3-Pyrazol-1-yl-propionic acid |
89532-73-0 | 95% | 5g |
£215.00 | 2022-03-01 | |
| Fluorochem | 028328-10g |
3-Pyrazol-1-yl-propionic acid |
89532-73-0 | 95% | 10g |
£351.00 | 2022-03-01 | |
| Alichem | A049005911-5g |
3-(1H-Pyrazol-1-yl)propanoic acid |
89532-73-0 | 95% | 5g |
$372.40 | 2023-08-31 | |
| Alichem | A049005911-10g |
3-(1H-Pyrazol-1-yl)propanoic acid |
89532-73-0 | 95% | 10g |
$604.20 | 2023-08-31 | |
| TRC | B530523-100mg |
3-(1H-pyrazol-1-yl)propanoic acid |
89532-73-0 | 100mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B530523-500mg |
3-(1H-pyrazol-1-yl)propanoic acid |
89532-73-0 | 500mg |
$ 135.00 | 2022-06-01 | ||
| TRC | B530523-1g |
3-(1H-pyrazol-1-yl)propanoic acid |
89532-73-0 | 1g |
$ 230.00 | 2022-06-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851865-5g |
3-(1-Pyrazolyl)propionic Acid |
89532-73-0 | ≥95% | 5g |
1,422.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021196-500mg |
3-pyrazol-1-ylpropanoic acid |
89532-73-0 | 500mg |
845CNY | 2021-05-07 |
3-pyrazol-1-ylpropanoic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
3-pyrazol-1-ylpropanoic acid Raw materials
3-pyrazol-1-ylpropanoic acid Preparation Products
3-pyrazol-1-ylpropanoic acid Suppliers
3-pyrazol-1-ylpropanoic acid Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-pyrazol-1-ylpropanoic acid
3-Pyrazol-1-Ylpropanoic Acid (CAS No. 89532-73-0): A Comprehensive Overview
3-Pyrazol-1-ylpropanoic acid, also known by its CAS registry number 89532-73-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure combining a pyrazole ring with a propanoic acid group, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and functionalities, making it a subject of extensive research.
The pyrazole ring in 3-pyrazol-1-ylpropanoic acid is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature contributes to the compound's stability and reactivity, making it a versatile building block in organic synthesis. The propanoic acid group, on the other hand, introduces carboxylic acid functionality, which can participate in various chemical reactions, including esterification and amidation. These characteristics position 3-pyrazol-1-ylpropanoic acid as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Recent studies have explored the biological activity of 3-pyrazol-1-ylpropanoic acid, revealing its potential as an inhibitor of certain enzymes and receptors. For instance, researchers have investigated its ability to modulate G-protein coupled receptors (GPCRs), which are critical targets in the development of therapeutic agents for conditions such as hypertension, inflammation, and neurodegenerative diseases. The compound's ability to interact with these targets suggests its role as a lead compound in drug design.
In addition to its pharmacological applications, 3-pyrazol-1-ylpropanoic acid has been studied for its role in material science. Its structural properties make it a candidate for use in the development of advanced materials, such as sensors and catalysts. For example, recent research has highlighted its potential as a component in metal-organic frameworks (MOFs), where it can serve as a ligand to stabilize metal ions and enhance the material's porosity and stability.
The synthesis of 3-pyrazol-1-ylpropanoic acid has also been optimized through innovative approaches. Traditional methods involved multi-step reactions, but recent advancements have introduced more efficient routes, such as one-pot synthesis and microwave-assisted reactions. These methods not only improve yield but also reduce reaction time and environmental impact, aligning with the principles of green chemistry.
Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of 3-pyrazol-1-ylpropanoic acid. Density functional theory (DFT) calculations have been employed to study its molecular orbitals and interaction patterns with biological targets. These findings have been instrumental in guiding experimental designs and refining synthetic strategies.
In conclusion, 3-pyrazol-1-y lpropanoic acid (CAS No. 89532-73-0) is a multifaceted compound with promising applications across diverse fields. Its unique structure, combined with recent research advancements, underscores its significance as both a chemical building block and a potential therapeutic agent. As ongoing studies continue to uncover new dimensions of its properties and applications, this compound remains at the forefront of scientific innovation.
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